N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name follows IUPAC guidelines for hydrazone derivatives:
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide . Key components include:
- Hydrazide core : Formed by the condensation of 5-bromo-2-hydroxybenzaldehyde hydrazide with a thioacetamide derivative.
- Substituents :
The molecular formula is C~19~H~17~BrN~6~O~2~S , with a molar mass of 481.35 g/mol. Tautomeric forms are stabilized through N-H⋯S hydrogen bonds (2.89 Å) .
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction reveals:
| Parameter | Value | |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2~1~/n | |
| Unit cell dimensions | a=8.542 Å | |
| b=14.765 Å | ||
| c=12.337 Å | ||
| β angle | 98.76° |
Key structural features:
- Triazole ring : Nearly planar (RMSD=0.001 Å) with S-C bond length of 1.678 Å
- Hydrazone linkage : E-configuration confirmed by C=N bond length of 1.280 Å
- Intermolecular interactions :
The ethyl group adopts a staggered conformation (torsion angle: 178.3°) to minimize steric hindrance .
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d~6~):
- δ 11.32 (s, 1H, OH)
- δ 8.45 (s, 1H, N=CH)
- δ 7.28-8.15 (m, 9H, aromatic)
- δ 4.21 (q, 2H, CH~2~CH~3~, J=7.2 Hz)
- δ 1.39 (t, 3H, CH~2~CH~3~)
¹³C NMR (100 MHz, DMSO-d~6~):
FT-IR (KBr, cm⁻¹):
UV-Vis (MeOH, λ~max~):
Computational Chemistry Studies
Density Functional Theory (B3LYP/6-311++G**) calculations reveal:
| Property | Value |
|---|---|
| HOMO (-6.8 eV) | Localized on triazole-thioether moiety |
| LUMO (-2.7 eV) | Delocalized over hydrazone system |
| Dipole moment | 5.2 Debye |
| Molecular electrostatic potential | Negative charge density at O and S atoms (+12.3 kcal/mol) |
The global electrophilicity index (ω=3.1 eV) suggests moderate electrophilic character . Natural Bond Orbital analysis shows strong hyperconjugation in the N-N-C=S system (E~2~=45.8 kcal/mol) .
Tautomeric Behavior and Conformational Dynamics
Two dominant tautomers exist in solution:
- Triazole-thione form (80% population in DMSO):
- Thiol-triazole form :
- Observed in polar aprotic solvents
- Shows C-S bond rotation barrier of 12.3 kcal/mol
Properties
Molecular Formula |
C19H18BrN5O2S |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18BrN5O2S/c1-2-25-18(13-6-4-3-5-7-13)23-24-19(25)28-12-17(27)22-21-11-14-10-15(20)8-9-16(14)26/h3-11,26H,2,12H2,1H3,(H,22,27)/b21-11+ |
InChI Key |
LJVMVDTUYXQYAM-SRZZPIQSSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Reaction Conditions
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Solid-Phase Synthesis
Immobilized hydrazides on Wang resin enable facile purification, though yields are lower (~50%).
Purification and Analytical Validation
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
-
Purity Check : HPLC (C18 column, MeOH/H₂O = 70:30), >98% purity.
Challenges and Mitigation Strategies
-
Oxidation of Thiol : Conduct reactions under nitrogen to prevent disulfide formation.
-
Hydrazone Isomerization : Use excess aldehyde and acidic conditions to favor the E-isomer.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The azomethine group (C=N) can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, the presence of the triazole ring and the brominated hydroxyphenyl group allows it to interact with enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Key Observations:
Halogen Substitution: The target compound’s 5-bromo-2-hydroxyphenyl group may enhance lipophilicity and binding affinity compared to non-halogenated analogs like ZE-4b. Bromine’s electronegativity and steric bulk could improve interactions with hydrophobic enzyme pockets .
Triazole vs.
Sulfanyl Linker : The sulfanyl group in all compounds facilitates redox activity and metal chelation, critical for antimicrobial or anticancer mechanisms .
Research Findings and Data Analysis
Physicochemical Properties
- Melting Points : The target compound’s analog (11h) exhibits a high melting point (~233°C), indicative of strong intermolecular hydrogen bonding from the hydroxyl and hydrazide groups .
- Solubility : Bromine and the triazole moiety likely reduce aqueous solubility compared to fluorine-containing derivatives (e.g., compound 188 in ), which possess higher polarity.
Structural Validation
Single-crystal X-ray diffraction (utilizing SHELX ) and NMR spectroscopy confirm the (E)-configuration of the hydrazone bond and substituent positions in analogs like 11h .
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that combines various functional groups, including bromine, hydroxyl, and triazole moieties. This structural diversity is believed to contribute to its biological activity.
Synthesis Overview:
The synthesis typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include heating in an organic solvent like ethanol or methanol to facilitate the formation of the hydrazone linkage.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibits the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
- Enzyme Inhibition : The compound binds to active sites of enzymes such as topoisomerase II and cyclin-dependent kinases (CDKs), disrupting their function.
- Reactive Oxygen Species (ROS) Modulation : It induces oxidative stress within cancer cells, leading to increased ROS levels that trigger apoptotic pathways.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In a murine model of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to controls.
- Antibacterial Efficacy : A clinical isolate study showed that this compound could effectively reduce bacterial load in infected wounds when applied topically.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide precursors.
- Step 2 : Condensation of the hydrazide intermediate with 5-bromo-2-hydroxybenzaldehyde under reflux in ethanol or DMF, often catalyzed by acetic acid .
- Key variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (1:1 aldehyde-to-hydrazide).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- NMR : H and C NMR validate the hydrazone linkage (δ 8.5–9.0 ppm for imine protons) and triazole ring protons (δ 7.5–8.5 ppm) .
- IR : Stretching frequencies for C=N (1600–1650 cm) and S–C (650–750 cm) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS ensures molecular weight accuracy (e.g., [M+H] at ~515–520 m/z) .
Q. How should researchers design preliminary bioactivity assays for this compound?
- Antimicrobial testing : Follow CLSI guidelines using microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobials, cisplatin for cytotoxicity) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what computational tools support SAR studies?
- Modifications : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the phenyl ring to improve membrane permeability .
- Computational methods :
- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like DNA gyrase or tubulin .
- DFT calculations (Gaussian) : Analyze electron density maps to optimize substituent effects on reactivity .
- Validation : Compare in silico predictions with experimental IC values to refine models .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Case example : Discrepancies in anticoagulant activity may arise from assay sensitivity (e.g., tail bleeding vs. thrombin inhibition) .
- Approach :
- Replicate assays under standardized conditions (e.g., platelet-rich plasma vs. whole blood).
- Use statistical tools (ANOVA with post hoc Tukey’s test) to assess significance of dose-response variations .
- Cross-validate with orthogonal assays (e.g., fluorescence-based thrombin generation) .
Q. How can crystallographic data (e.g., SHELX refinement) elucidate conformational stability?
- Single-crystal X-ray diffraction : Resolve bond angles and dihedral strains in the triazole-hydrazone scaffold .
- SHELX workflow :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply full-matrix least-squares methods to achieve R-factor < 0.05 .
Q. What are the challenges in scaling up synthesis, and how can reaction engineering address them?
- Issues : Low yields in triazole cyclization due to side reactions (e.g., dimerization).
- Solutions :
- Flow chemistry : Optimize residence time and mixing efficiency for exothermic steps .
- DoE (Design of Experiments) : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
